![molecular formula C18H22N2O2 B6012932 2-(4-methoxybenzyl)-4-(4-pyridinylmethyl)morpholine](/img/structure/B6012932.png)
2-(4-methoxybenzyl)-4-(4-pyridinylmethyl)morpholine
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Overview
Description
2-(4-methoxybenzyl)-4-(4-pyridinylmethyl)morpholine, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of morpholine derivatives and has been found to possess various biological activities.
Mechanism of Action
The mechanism of action of 2-(4-methoxybenzyl)-4-(4-pyridinylmethyl)morpholine is not fully understood. However, it has been suggested that 2-(4-methoxybenzyl)-4-(4-pyridinylmethyl)morpholine exerts its biological activities through the modulation of various signaling pathways. 2-(4-methoxybenzyl)-4-(4-pyridinylmethyl)morpholine has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. 2-(4-methoxybenzyl)-4-(4-pyridinylmethyl)morpholine has also been found to activate AMPK, a protein kinase that regulates glucose metabolism.
Biochemical and Physiological Effects:
2-(4-methoxybenzyl)-4-(4-pyridinylmethyl)morpholine has been found to possess various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(4-methoxybenzyl)-4-(4-pyridinylmethyl)morpholine has also been found to reduce oxidative stress by increasing the levels of antioxidant enzymes such as SOD and CAT. Additionally, 2-(4-methoxybenzyl)-4-(4-pyridinylmethyl)morpholine has been found to regulate glucose metabolism by increasing the uptake of glucose in cells.
Advantages and Limitations for Lab Experiments
2-(4-methoxybenzyl)-4-(4-pyridinylmethyl)morpholine has several advantages for lab experiments. It is a stable and easily synthesized compound with high yield. Additionally, it has been found to possess various biological activities, making it a promising candidate for further research. However, the limitations of 2-(4-methoxybenzyl)-4-(4-pyridinylmethyl)morpholine include its limited solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for 2-(4-methoxybenzyl)-4-(4-pyridinylmethyl)morpholine research. One potential direction is to investigate its potential as a therapeutic agent for cancer treatment. Further studies can be conducted to elucidate its mechanism of action and optimize its efficacy. Additionally, more research can be conducted to investigate its potential as a treatment for inflammatory diseases and diabetes. The development of novel formulations and delivery methods can also be explored to enhance its bioavailability and efficacy.
Synthesis Methods
The synthesis of 2-(4-methoxybenzyl)-4-(4-pyridinylmethyl)morpholine involves the reaction of 4-pyridinemethanol with 2-(4-methoxybenzyl)morpholine in the presence of a catalyst. The reaction is carried out under specific conditions to ensure the formation of the desired product. The yield of the synthesis process is high, making it a feasible method for the production of 2-(4-methoxybenzyl)-4-(4-pyridinylmethyl)morpholine.
Scientific Research Applications
2-(4-methoxybenzyl)-4-(4-pyridinylmethyl)morpholine has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-diabetic properties. 2-(4-methoxybenzyl)-4-(4-pyridinylmethyl)morpholine has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, it has been found to reduce inflammation and oxidative stress, making it a potential treatment for inflammatory diseases such as arthritis. 2-(4-methoxybenzyl)-4-(4-pyridinylmethyl)morpholine has also been found to regulate glucose metabolism, making it a potential treatment for diabetes.
properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-21-17-4-2-15(3-5-17)12-18-14-20(10-11-22-18)13-16-6-8-19-9-7-16/h2-9,18H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYXVDFRXGRSGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CN(CCO2)CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxybenzyl)-4-(4-pyridinylmethyl)morpholine |
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